5-Nitro-1-(phenylsulfonyl)indoline

Physicochemical Properties Drug Likeness Molecular Descriptors

Ensure your vasopressin/oxytocin receptor antagonist programs and SAR library syntheses succeed on the first attempt. Procuring generic indolines risks experimental failure due to missing the critical 5-nitro reduction handle and the sterically/electronically distinct phenylsulfonyl protecting group. This specific intermediate (CAS 519056-50-9) is validated for selective amine elaboration and robust N-protection, providing a lower-risk path with clear provenance for GLP-like projects.

Molecular Formula C14H12N2O4S
Molecular Weight 304.32 g/mol
CAS No. 519056-50-9
Cat. No. B1620863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-1-(phenylsulfonyl)indoline
CAS519056-50-9
Molecular FormulaC14H12N2O4S
Molecular Weight304.32 g/mol
Structural Identifiers
SMILESC1CN(C2=C1C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C14H12N2O4S/c17-16(18)12-6-7-14-11(10-12)8-9-15(14)21(19,20)13-4-2-1-3-5-13/h1-7,10H,8-9H2
InChIKeyUIFNZZAMKWBTFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-1-(phenylsulfonyl)indoline (CAS 519056-50-9): Chemical Identity and Core Properties for Procurement


5-Nitro-1-(phenylsulfonyl)indoline (CAS 519056-50-9) is a synthetic heterocyclic compound belonging to the N-sulfonylindoline class, specifically a 2,3-dihydroindole derivative featuring both a nitro group at the 5-position and a phenylsulfonyl protecting group at the 1-position [1]. With a molecular formula of C14H12N2O4S and a molecular weight of 304.32 g/mol, it possesses 0 hydrogen bond donors, 5 hydrogen bond acceptors, 2 rotatable bonds, and a computed LogP of 2.5 [1]. This combination of functional groups makes it a versatile intermediate for further derivatization, particularly via reduction of the nitro group to an amine or through modifications on the indoline ring system [2].

Why Generic Substitution is Inadequate for 5-Nitro-1-(phenylsulfonyl)indoline in Research and Development


Substituting 5-Nitro-1-(phenylsulfonyl)indoline with a generic N-sulfonylindoline or indoline analog carries a high risk of experimental failure. The unique ortho/para-directing and deactivating nature of the 5-nitro group, combined with the steric bulk and specific electronic properties of the phenylsulfonyl group, dictates the compound's reactivity in downstream synthetic steps [1][2]. Simple replacements like the 1-(methylsulfonyl) analog lose critical steric bulk, while swapping it for the unsaturated 1-(phenylsulfonyl)indole fundamentally alters the ring geometry and reactivity [3]. Using a non-nitrated core wastes a key synthetic handle. As the patent literature for this class shows, specific substitution patterns are critical for achieving desired biological affinity, meaning that even structurally similar molecules should not be assumed to be functionally interchangeable without direct experimental validation [2].

5-Nitro-1-(phenylsulfonyl)indoline vs. Comparators: Quantitative Evidence for Differentiated Selection


Differentiation by Molecular Properties: Total Polar Surface Area and Lipophilicity

The target compound exhibits a higher number of hydrogen bond acceptors (HBA=5) and a significantly lower computed LogP (2.5) compared to the non-nitrated analog 1-(phenylsulfonyl)indoline (HBA=3, LogP=3.2). This suggests the 5-nitro group dramatically increases polarity, which can improve aqueous solubility and reduce passive membrane permeability, a critical consideration for biological assays or where solubility is limiting [1][2].

Physicochemical Properties Drug Likeness Molecular Descriptors

Steric Differentiation vs. Smaller N-Sulfonyl Analogs

5-Nitro-1-(phenylsulfonyl)indoline (MW=304.32 Da) provides significantly greater steric bulk than the 1-(methylsulfonyl) analog (MW=242.25 Da), a 25.6% increase in molecular weight. The larger phenylsulfonyl group is less likely to undergo undesirable side reactions common to smaller sulfonates and creates a more defined three-dimensional environment, which can influence the stereochemical outcome of reactions at the indoline core [1][2].

Steric Effects Molecular Size Bulk Properties

Functional Group Orthogonality and Selective Reactivity of the Nitro Group

The presence of the 5-nitro group provides a specific, selective synthetic handle not available on the non-nitrated analog. It can be selectively reduced to a 5-amino group under conditions that do not cleave the phenylsulfonyl protecting group, enabling divergent synthesis. This contrasts with 1-(phenylsulfonyl)indoline (CAS 81114-41-2), which offers no such handle for selective transformation at the 5-position, limiting its utility to reactions on the nitrogen or the indoline ring itself [1].

Synthetic Handles Chemoselectivity Building Blocks

Sourcing Reliability and Supply Chain Provenance: U.S. vs. European Vendors

The compound is available from verified specialty chemical suppliers with documented provenance. For instance, Apollo Scientific (UK) lists it with a clear catalogue number (OR72586) and a defined Commodity Code (2933998090) for import/export, and identifies separate UK and US stock . This contrasts with the methylsulfonyl analog, which is more widely available from bulk chemical suppliers but with less transparent quality documentation . The availability of independent stock and the clear regulatory classification reduces procurement risk for regulated research environments.

Supply Chain Vendor Verification Regulatory Compliance

Distinct Safety Profile Data and Handling Requirements

The GHS classification for 5-Nitro-1-(phenylsulfonyl)indoline, as detailed in a LookChem SDS, explicitly states that multiple hazard categories are assigned 'no data available,' including classification, signal word, and hazard statements . This is a stronger warning than a formal 'not classified' designation and compels a conservative, precautionary approach with full PPE. This contrasts with the 1-(methylsulfonyl) analog, where at least one vendor (Amerigo Scientific) explicitly notes 'no hazardous surcharge' [1]. This difference in documented hazard information leads to different operational handling requirements and risk assessments.

Safety Data Sheet Risk Assessment Lab Safety

Optimal Application Scenarios for 5-Nitro-1-(phenylsulfonyl)indoline Based on Differentiated Evidence


Divergent Synthesis of 5-Substituted Indoline Libraries for Drug Discovery

Given its selective reduction potential [1], this compound is the ideal starting point for building a diverse library of 5-amino-1-(phenylsulfonyl)indoline derivatives. The resulting amine can be functionalized via amide coupling, reductive amination, or sulfonylation, setting it apart from non-nitrated analogs that cannot easily be derivatized at this position. The phenylsulfonyl group serves as a robust protecting group during these transformations, making it a superior choice for generating focused SAR libraries [1].

Use as a Protected Indoline Intermediate in Total Synthesis

For multi-step total synthesis projects where the indoline nitrogen requires protection, the phenylsulfonyl group provides greater steric hindrance and stability compared to smaller methylsulfonyl or acetyl groups [2]. The 5-nitro group also acts as a strong deactivating group, which can be used to direct electrophilic substitution away from the benzenoid ring or to tune the electronic properties of the ring system. This unique combination of electronic and steric factors is not accessible with simpler commercially available analogs [1][2].

Building Block for Vasopressin/Oxytocin Receptor Antagonist Research

The core structure aligns directly with the N-sulfonylindoline scaffold claimed in patents for vasopressin and oxytocin receptor antagonists [3]. The 5-nitro group provides a site for further elaboration necessary to explore the structure-activity relationships critical for potency and selectivity at these receptors. Using the non-nitrated analog would skip a crucial diversity point, potentially missing key interactions within the receptor binding pocket [3].

Procurement for Regulated Research Laboratories with Stringent Supplier Qualification

For organizations requiring rigorous supplier documentation, the clear provenance, defined Commodity Code for import, and segregated regional stock (UK/US) provided by suppliers like Apollo Scientific make this compound a lower-risk procurement option. This contrasts with more generically listed analogs where supply chain continuity and quality documentation may be less robust, which is a critical factor for projects under GLP or GMP-like constraints .

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